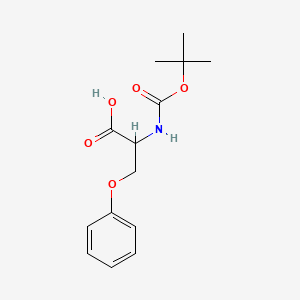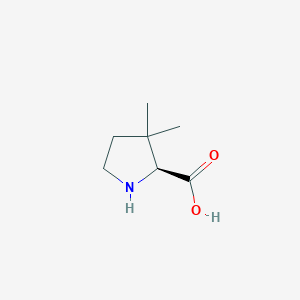
1,3,5-Triisocyanatobenzene
Vue d'ensemble
Description
1,3,5-Triisocyanatobenzene is a chemical compound with the molecular formula C9H3N3O3. It is known for its high reactivity and is primarily used in the synthesis of polyurethane foam products, coatings, and adhesives. The compound is characterized by the presence of three isocyanate groups attached to a benzene ring, making it a versatile building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-Triisocyanatobenzene can be synthesized through various methods. One common approach involves the reaction of 1,3,5-triaminobenzene with phosgene. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent . The reaction can be represented as follows:
C6H3(NH2)3+3COCl2→C6H3(NCO)3+3HCl
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions with stringent safety protocols due to the hazardous nature of the reagents involved. The process typically includes steps such as purification and distillation to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Triisocyanatobenzene undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Polymerization: It can polymerize to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings.
Common Reagents and Conditions
Alcohols and Amines: These reagents are commonly used in reactions with this compound to form urethanes and ureas.
Catalysts: Catalysts such as dibutyltin dilaurate are often employed to accelerate the reaction rates.
Major Products
Polyurethanes: Formed through the reaction with polyols.
Ureas: Formed through the reaction with amines.
Applications De Recherche Scientifique
1,3,5-Triisocyanatobenzene has several applications in scientific research:
Material Science: Used in the synthesis of advanced materials such as polyurethane foams and coatings.
Organic Synthesis: Serves as a building block for the synthesis of various organic compounds.
Biomedical Research: Investigated for its potential use in drug delivery systems and biomedical coatings.
Mécanisme D'action
The mechanism of action of 1,3,5-triisocyanatobenzene primarily involves its reactivity with nucleophiles. The isocyanate groups react with nucleophilic sites on other molecules, leading to the formation of stable covalent bonds. This reactivity is harnessed in the formation of polyurethanes and other polymeric materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triaminobenzene: A precursor in the synthesis of 1,3,5-triisocyanatobenzene.
1,3,5-Triazine Derivatives: Compounds with similar structural features and reactivity.
Uniqueness
This compound is unique due to its three isocyanate groups, which provide multiple reactive sites for polymerization and other chemical reactions. This makes it a valuable compound in the production of polyurethanes and other advanced materials.
Propriétés
IUPAC Name |
1,3,5-triisocyanatobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3N3O3/c13-4-10-7-1-8(11-5-14)3-9(2-7)12-6-15/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDIQKXGPYOGDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N=C=O)N=C=O)N=C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619430 | |
| Record name | 1,3,5-Triisocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7373-27-5 | |
| Record name | 1,3,5-Triisocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60619430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














